3,6,9,12,15,18-Hexaoxabicyclo[18.3.1]tetracosa-1(24),20,22-triene-24-sulfinic acid
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Overview
Description
3,6,9,12,15,18-Hexaoxabicyclo[1831]tetracosa-1(24),20,22-triene-24-sulfinic acid is a complex organic compound characterized by its unique bicyclic structure and multiple ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,15,18-Hexaoxabicyclo[18.3.1]tetracosa-1(24),20,22-triene-24-sulfinic acid typically involves multi-step organic reactions. The process begins with the formation of the bicyclic core, followed by the introduction of ether linkages through nucleophilic substitution reactions. The final step involves the sulfonation of the compound to introduce the sulfinic acid group. Common reagents used in these reactions include strong bases, nucleophiles, and sulfonating agents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3,6,9,12,15,18-Hexaoxabicyclo[18.3.1]tetracosa-1(24),20,22-triene-24-sulfinic acid undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to sulfonic acid using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced to its corresponding sulfide using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines and thiols.
Major Products
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted ethers.
Scientific Research Applications
3,6,9,12,15,18-Hexaoxabicyclo[18.3.1]tetracosa-1(24),20,22-triene-24-sulfinic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of 3,6,9,12,15,18-Hexaoxabicyclo[18.3.1]tetracosa-1(24),20,22-triene-24-sulfinic acid involves its interaction with specific molecular targets. The sulfinic acid group can act as a nucleophile, participating in various biochemical pathways. The compound’s ether linkages contribute to its stability and ability to interact with different biomolecules, potentially affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3,6,9,12,15,18-Hexaoxabicyclo[18.3.1]tetracosa-1(24),20,22-triene-24-carboxylic acid: Similar structure but with a carboxylic acid group instead of a sulfinic acid group.
3,6,9,12,15,18-Hexaoxabicyclo[18.3.1]tetracosa-1(24),20,22-triene-24-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfinic acid group.
Uniqueness
3,6,9,12,15,18-Hexaoxabicyclo[18.3.1]tetracosa-1(24),20,22-triene-24-sulfinic acid is unique due to its sulfinic acid group, which imparts distinct chemical reactivity and potential biological activity compared to its carboxylic and sulfonic acid analogs.
Properties
CAS No. |
111970-25-3 |
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Molecular Formula |
C18H28O8S |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
3,6,9,12,15,18-hexaoxabicyclo[18.3.1]tetracosa-1(24),20,22-triene-24-sulfinic acid |
InChI |
InChI=1S/C18H28O8S/c19-27(20)18-16-2-1-3-17(18)15-26-13-11-24-9-7-22-5-4-21-6-8-23-10-12-25-14-16/h1-3H,4-15H2,(H,19,20) |
InChI Key |
RHLGVDWRBYVIPB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOCCOCC2=CC=CC(=C2S(=O)O)COCCOCCO1 |
Origin of Product |
United States |
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